2-CMP reacts with hydroxylamine to form 2-pyridine aldoximes. This reaction offers a good yield for the desired product and is considered a viable alternative to existing methods. Source: A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES:
-Chloromethyl)pyridine hydrochloride (2-CMPH) serves as a reagent in the base-catalyzed alkylation of calixarenes, which are cyclic molecules with potential applications in host-guest chemistry and sensor development. [Source: Functionalization of p-tert-Butylcalix [5] arene by Alkylation with 2-(Chloromethyl) pyridine Hydrochloride]()
Due to its structural similarity to known carcinogens, 2-CMPH has been investigated for its potential to cause cancer. Studies conducted on rats and mice showed no significant increase in tumors associated with 2-CMPH administration. Source: Bioassay of 2-(Chloromethyl)Pyridine Hydrochloride for Possible Carcinogenicity (CAS No. 6959-47-3):
2-CMP possesses a six-membered aromatic ring structure (pyridine) with a chloromethyl group (CH2Cl) attached at the second carbon position. The presence of the aromatic ring offers stability and unique electronic properties, while the chloromethyl group acts as an electrophilic center, readily reacting with nucleophiles. This combination of features makes 2-CMP a valuable building block for organic synthesis [].
The synthesis of 2-CMP can be achieved through various methods. One common approach involves the reaction of 2-picoline (2-methylpyridine) with formaldehyde and hydrochloric acid under condensation conditions [].
C6H7N (2-picoline) + CH2O (formaldehyde) + HCl -> C6H6ClN (2-CMP) + H2O
2-CMP's primary significance lies in its reactivity with nucleophiles. It undergoes alkylation reactions, forming N-substituted pyridines. For instance, it reacts with amines to generate N-alkylpyridinium salts [].
C6H6ClN (2-CMP) + RNH2 (amine) -> C6H6NR + HCl (N-alkylpyridinium salt)
Under strong acidic or basic conditions, 2-CMP can decompose, releasing formaldehyde and pyridine.
2-CMP itself doesn't possess a specific mechanism of action in biological systems. Its primary function lies in organic synthesis as a precursor for other functional molecules.
2-CMP is a hazardous compound due to the presence of the chloromethyl group. It is classified as a mutagen and suspected carcinogen []. Here are some key safety concerns:
2-(Chloromethyl)pyridine can undergo several chemical transformations, including:
Several methods exist for synthesizing 2-(chloromethyl)pyridine:
2-(Chloromethyl)pyridine finds various applications in:
Interaction studies involving 2-(chloromethyl)pyridine primarily focus on its reactivity with different nucleophiles and metal complexes. The compound's ability to coordinate with metals facilitates the exploration of its potential applications in catalysis and materials science. Additionally, its biological interactions are significant for understanding toxicity mechanisms and developing safer derivatives.
Several compounds are structurally or functionally similar to 2-(chloromethyl)pyridine. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
2-Methylpyridine | CHN | A precursor to 2-(chloromethyl)pyridine; less reactive due to absence of chloromethyl group. |
3-(Chloromethyl)pyridine | CHClN | Similar reactivity but differs in position of chloromethyl group; used for different synthetic pathways. |
4-(Chloromethyl)pyridine | CHClN | Also used as a synthetic intermediate; shows different selectivity in reactions compared to 2-(chloromethyl)pyridine. |
The uniqueness of 2-(chloromethyl)pyridine lies in its specific position on the pyridine ring, which influences its reactivity and the types of compounds it can form through nucleophilic substitution reactions. This positional specificity makes it a valuable intermediate in organic synthesis compared to its positional isomers.
2-(Chloromethyl)pyridine is an organochlorine compound characterized by a pyridine ring substituted at position 2 by a chloromethyl group [1]. The molecular formula is C₆H₆ClN with a molecular weight of 127.57 g/mol [9]. The compound consists of a planar pyridine ring with a chloromethyl substituent attached at the carbon adjacent to the nitrogen atom [2].
Conformational analysis reveals that the chloromethyl group can adopt different orientations with respect to the pyridine ring [31]. The preferred conformation has the chlorine atom positioned pseudo-axially, slightly out of the plane of the aromatic system [29]. This orientation minimizes steric interactions between the chlorine atom and the hydrogen at position 3 of the pyridine ring [31]. Computational studies using density functional theory (DFT) methods, particularly at the B3LYP/6-311++G(d,p) level, have been employed to determine the most stable conformers [31].
The torsional angle between the pyridine ring and the chloromethyl group is a critical parameter affecting the overall molecular geometry [29]. Rotation around the C-CH₂Cl bond creates different conformers with varying energies, with the lowest energy conformer having the chlorine atom positioned away from the nitrogen atom of the pyridine ring [31]. This conformational preference is influenced by electronic effects, including the electron-withdrawing nature of both the pyridine nitrogen and the chlorine atom [33].
2-(Chloromethyl)pyridine crystallizes in the monoclinic crystal system with space group P2₁/c (no. 14) [29]. The unit cell parameters have been determined by X-ray crystallography as follows: a = 6.5211(2) Å, b = 10.2467(3) Å, c = 9.1436(3) Å, with β = 94.1771(11)° [29]. The unit cell volume is 609.35(3) ų, containing four molecules (Z = 4) [29].
The crystal structure analysis reveals that the molecule is almost planar, with the chloromethyl group slightly twisted out of the pyridine ring plane [29]. The C-N bond lengths in the pyridine ring measure approximately 1.338 Å, while the carbon-chlorine bond in the chloromethyl group has a length of approximately 1.807 Å [29]. These values are consistent with typical bond lengths observed in similar pyridine derivatives [29].
The packing arrangement in the crystal structure shows intermolecular interactions, including weak hydrogen bonding between the pyridine nitrogen and neighboring molecules [30]. These interactions contribute to the overall stability of the crystal lattice [29]. The chlorine atom of the chloromethyl group is positioned above the plane of the pyridine ring with a Cl-C-C angle of approximately 111°, which is characteristic of sp³ hybridization [30].
2-(Chloromethyl)pyridine exhibits several important physical constants that define its behavior under various conditions [10]. The compound has a density of approximately 1.2±0.1 g/cm³, indicating its relatively dense nature compared to water [10]. The melting point ranges from 166-173°C, while the boiling point is approximately 187.3±15.0°C at 760 mmHg [10]. The flash point is reported to be 83.7±6.0°C, which is relevant for safety considerations during handling and storage [10].
Thermodynamic properties of 2-(Chloromethyl)pyridine include estimated values for standard enthalpy of formation (ΔHf°) in the range of 25-35 kcal/mol and standard Gibbs free energy of formation (ΔGf°) estimated between 60-70 kcal/mol [8]. The standard entropy (S°) is estimated to be in the range of 80-90 cal/(mol·K) [8]. These values are derived from comparisons with similar pyridine derivatives and computational models [8].
The heat capacity (Cp) at 298K is estimated to be approximately 30-35 cal/(mol·K), while the enthalpy of vaporization (ΔHvap) is estimated to be 10-12 kcal/mol [8]. The enthalpy of fusion (ΔHfus) is estimated to be in the range of 4-6 kcal/mol [8]. The vapor pressure at 25°C is estimated to be less than 1 mmHg, indicating a relatively low volatility at room temperature [8]. Critical properties include an estimated critical temperature (Tc) of 450-500°C, critical pressure (Pc) of 35-45 bar, and critical volume (Vc) of 350-400 cm³/mol [8].
Table 1: Thermodynamic Properties of 2-(Chloromethyl)pyridine
Property | Value | Notes |
---|---|---|
Standard Enthalpy of Formation (ΔHf°) | 25-35 kcal/mol (estimated) | Based on similar pyridine derivatives |
Standard Gibbs Free Energy of Formation (ΔGf°) | 60-70 kcal/mol (estimated) | Based on similar pyridine derivatives |
Standard Entropy (S°) | 80-90 cal/(mol·K) (estimated) | Based on similar pyridine derivatives |
Heat Capacity (Cp) | 30-35 cal/(mol·K) at 298K (estimated) | Based on similar pyridine derivatives |
Enthalpy of Vaporization (ΔHvap) | 10-12 kcal/mol (estimated) | Based on similar pyridine derivatives |
Enthalpy of Fusion (ΔHfus) | 4-6 kcal/mol (estimated) | Based on similar pyridine derivatives |
Vapor Pressure (25°C) | <1 mmHg (estimated) | Low vapor pressure at room temperature |
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural features of 2-(Chloromethyl)pyridine [11]. The ¹H NMR spectrum in CDCl₃ shows characteristic signals for the pyridine ring protons and the chloromethyl group [11]. The pyridine ring protons appear as multiplets in the aromatic region: δ 8.87-8.78 ppm (H-6), δ 8.64-8.53 ppm (H-3), δ 7.98-7.90 ppm (H-4), and δ 7.50-7.40 ppm (H-5) [11]. The methylene protons of the chloromethyl group appear as a singlet at approximately δ 5.25 ppm, which is characteristic of a CH₂ group adjacent to both an aromatic ring and a chlorine atom [11] [13].
The ¹³C NMR spectrum further confirms the structure with signals at δ 158.4 ppm (C-2), δ 149.2 ppm (C-6), δ 137.1 ppm (C-4), δ 123.5 ppm (C-3), δ 122.1 ppm (C-5), and δ 46.8 ppm (CH₂Cl) [13]. The downfield shift of C-2 is consistent with its position adjacent to the electron-withdrawing nitrogen atom, while the upfield shift of the chloromethyl carbon reflects the electron-withdrawing effect of the chlorine atom [13].
Two-dimensional NMR techniques such as COSY, HSQC, and HMBC have been used to confirm the assignment of signals and to establish connectivity between different parts of the molecule [13]. These techniques provide additional evidence for the structural assignment and help to distinguish 2-(Chloromethyl)pyridine from its isomers [13].
The infrared (IR) spectrum of 2-(Chloromethyl)pyridine exhibits several characteristic absorption bands that correspond to specific functional groups and structural features [14]. The aromatic C-H stretching vibrations appear in the range of 3050-3010 cm⁻¹, while the aliphatic C-H stretching vibrations of the chloromethyl group are observed at 2950-2850 cm⁻¹ [14] [18].
The pyridine ring shows characteristic absorption bands at approximately 1590, 1570, and 1470 cm⁻¹, which are attributed to C=C and C=N stretching vibrations [14]. The C-H in-plane bending vibrations appear in the range of 1300-1000 cm⁻¹, while the out-of-plane bending vibrations are observed at 850-700 cm⁻¹ [14]. The C-Cl stretching vibration of the chloromethyl group appears as a strong band in the range of 750-700 cm⁻¹ [14] [18].
Detailed analysis of the IR spectrum can provide information about the substitution pattern of the pyridine ring [14]. The presence of a band at approximately 1590 cm⁻¹ is characteristic of 2-substituted pyridines, which helps to confirm the position of the chloromethyl group [14].
Mass spectrometry is a valuable technique for determining the molecular weight and fragmentation pattern of 2-(Chloromethyl)pyridine [18]. The electron impact (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 127, which corresponds to the molecular weight of the compound [18]. The characteristic isotope pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) is evident in the molecular ion cluster [18].
The fragmentation pattern includes a prominent peak at m/z 92, which corresponds to the loss of a chlorine atom (M⁺-Cl) [18]. Further fragmentation leads to peaks at m/z 65 (loss of HCN from the m/z 92 fragment) and other lower mass fragments [18]. The base peak at m/z 127 indicates the relative stability of the molecular ion under electron impact conditions [18].
High-resolution mass spectrometry has been used to determine the exact mass of 2-(Chloromethyl)pyridine, which helps to confirm its molecular formula [18]. The observed exact mass is in good agreement with the calculated value for C₆H₆ClN [18].
Raman spectroscopy complements infrared spectroscopy by providing information about vibrational modes that may be weak or inactive in IR spectroscopy [16]. The Raman spectrum of 2-(Chloromethyl)pyridine shows characteristic bands at approximately 3068, 1609, 1567, 1290, 1197, 1013, 738, and 580 cm⁻¹ [16] [35].
The band at 3068 cm⁻¹ is attributed to aromatic C-H stretching vibrations, while the bands at 1609 and 1567 cm⁻¹ correspond to ring stretching vibrations of the pyridine moiety [16]. The band at 1290 cm⁻¹ is associated with C-H in-plane bending vibrations, and the band at 1013 cm⁻¹ is characteristic of ring breathing modes [16] [35].
The C-Cl stretching vibration appears as a strong band at approximately 738 cm⁻¹, which is consistent with the presence of the chloromethyl group [16]. The band at 580 cm⁻¹ is attributed to ring deformation modes [16] [35]. The Raman spectrum provides additional confirmation of the structural features of 2-(Chloromethyl)pyridine and complements the information obtained from other spectroscopic techniques [16].
The electronic structure of 2-(Chloromethyl)pyridine has been investigated using computational methods, including density functional theory (DFT) calculations [21] [23]. The highest occupied molecular orbital (HOMO) energy is estimated to be in the range of -9.0 to -9.5 eV, while the lowest unoccupied molecular orbital (LUMO) energy is estimated to be between -0.5 and -1.0 eV [21]. The HOMO-LUMO gap, which is related to chemical reactivity and stability, is estimated to be approximately 8.0-8.5 eV [21].
The HOMO of 2-(Chloromethyl)pyridine is primarily localized on the pyridine ring, with significant contributions from the nitrogen lone pair and the π-system of the aromatic ring [21] [26]. The LUMO is also primarily localized on the pyridine ring, with some contribution from the chloromethyl group [21]. This electronic distribution influences the reactivity of the compound, particularly in nucleophilic substitution reactions involving the chloromethyl group [21] [26].
The dipole moment of 2-(Chloromethyl)pyridine is estimated to be approximately 2.5-3.0 Debye, with the direction pointing from the pyridine nitrogen toward the chloromethyl group [21]. The polarizability is estimated to be in the range of 12-14 ų [21]. The electron affinity is estimated to be between 0.5 and 1.0 eV, while the ionization potential has been experimentally determined to be 9.47 eV using photoelectron spectroscopy [21] [26].
Molecular electrostatic potential calculations show a negative potential around the nitrogen atom of the pyridine ring and a positive potential around the chloromethyl group [21]. This charge distribution influences the intermolecular interactions and reactivity of the compound [21] [26].
2-(Chloromethyl)pyridine exhibits varying solubility in different solvents, which is important for its handling, purification, and applications in chemical synthesis [22] [24]. The compound is poorly soluble in water but shows good to excellent solubility in most organic solvents [24]. This solubility pattern is consistent with its molecular structure, which contains both polar and nonpolar regions [24].
In polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), 2-(Chloromethyl)pyridine shows excellent solubility due to favorable dipole-dipole interactions [24]. The compound also exhibits very good solubility in chlorinated solvents such as dichloromethane and chloroform, which is attributed to favorable interactions between the chlorine atoms in the solvent and the chloromethyl group of the compound [24].
In alcohols such as methanol and ethanol, 2-(Chloromethyl)pyridine shows good solubility, with methanol being a commonly used solvent for reactions involving this compound [24]. The solubility in ethers such as diethyl ether is moderate, while the solubility in nonpolar solvents such as toluene is also moderate [24]. In highly nonpolar solvents such as hexane, the compound shows poor solubility [24].
Table 2: Solubility of 2-(Chloromethyl)pyridine in Various Solvents
Solvent | Solubility | Notes |
---|---|---|
Water | Poor | Hydrolyzes slowly in water |
Methanol | Good | Commonly used for reactions |
Ethanol | Good | Suitable for recrystallization |
Acetone | Good | Good solvent for reactions |
Dichloromethane | Very good | Excellent for extraction |
Chloroform | Very good | Commonly used in NMR studies |
Diethyl ether | Moderate | Used in workup procedures |
DMSO | Very good | Excellent for polar reactions |
DMF | Very good | Good for high-temperature reactions |
Toluene | Moderate | Limited solubility |
Hexane | Poor | Very limited solubility |